5-Bromo-2,4-dihydroxybenzoic acid
Overview
Description
5-Bromo-2,4-dihydroxybenzoic acid: is an organic compound with the molecular formula C7H5BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2,4 on the benzene ring are replaced by a bromine atom and hydroxyl groups, respectively. This compound is known for its applications in various scientific fields, including chemistry and biology.
Mechanism of Action
Target of Action
It has been used as an electrolyte for isotachophoresis separation of selenoamino acids .
Mode of Action
It appears to interact with its targets to facilitate the separation of selenoamino acids during isotachophoresis .
Result of Action
It is known to facilitate the separation of selenoamino acids during isotachophoresis
Biochemical Analysis
Biochemical Properties
5-Bromo-2,4-dihydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the separation of selenoamino acids such as selenoethionine, selenocystine, and selenomethionine . It interacts with various enzymes and proteins, acting as an electrolyte in isotachophoresis separation techniques. The compound’s interactions with these biomolecules are primarily based on its ability to form hydrogen bonds and electrostatic interactions, which facilitate the separation and analysis of specific amino acids.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses and adaptations. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity. The compound’s ability to form hydrogen bonds and electrostatic interactions with biomolecules is crucial for its mechanism of action. These interactions can result in conformational changes in proteins, affecting their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental setups. Over time, this compound may undergo degradation, leading to changes in its efficacy and impact on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, but its stability must be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Phenol: One method involves the oxidation of phenol to benzoquinone, followed by bromination to form 5-bromobenzoquinone.
From Resorcinol:
Industrial Production Methods:
- Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2,4-dihydroxybenzoic acid can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxybenzoic acid derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
- The major products formed from these reactions include various quinones, dihydroxybenzoic acid derivatives, and substituted benzoic acids.
Scientific Research Applications
Chemistry:
- 5-Bromo-2,4-dihydroxybenzoic acid is used as an electrolyte in isotachophoresis for the separation of selenoamino acids on microchips .
Biology:
- The compound is used in the study of enzyme inhibition and as a model compound in various biochemical assays.
Medicine:
- It has potential applications in drug development due to its structural similarity to other bioactive compounds.
Industry:
- The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,4-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
- 2,3-Dihydroxybenzoic acid
- 4-Chloro-3-hydroxybenzoic acid
Comparison:
- 5-Bromo-2,4-dihydroxybenzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its analogs. This bromine substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-bromo-2,4-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBCISXJLHZOMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064640 | |
Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7355-22-8 | |
Record name | 5-Bromo-2,4-dihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7355-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7355-22-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,4-dihydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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